molecular formula C12H12O4 B6154723 1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid CAS No. 1314766-17-0

1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B6154723
CAS No.: 1314766-17-0
M. Wt: 220.22 g/mol
InChI Key: XTCGDMPNMPGPOT-UHFFFAOYSA-N
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Description

1-[3-(Methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid is a chemical building block incorporating a strained cyclopropane ring, a structure of high interest in medicinal chemistry and pesticide development . The cyclopropane moiety is valued for its ability to confer enhanced metabolic stability, increase binding affinity to biological targets, and improve passive membrane permeability, which can be beneficial for central nervous system bioavailability . The presence of both a carboxylic acid and a methyl ester on this scaffold provides two distinct handles for synthetic manipulation, allowing researchers to create amide or ester linkages for probe or drug candidate synthesis. Compounds featuring cyclopropane carboxylic acid derivatives have been explored as key intermediates in the synthesis of mitofusin activators, which are being investigated for the treatment of neurodegenerative diseases, and have also shown promise in the development of agents with antiproliferative activity . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1314766-17-0

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

1-(3-methoxycarbonylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-16-10(13)8-3-2-4-9(7-8)12(5-6-12)11(14)15/h2-4,7H,5-6H2,1H3,(H,14,15)

InChI Key

XTCGDMPNMPGPOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C2(CC2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate. The reaction proceeds through the formation of a metal-carbene intermediate, which then undergoes cyclopropanation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol or other functional groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or other reduced products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

1-[3-(Methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid is utilized as an intermediate in the synthesis of various organic compounds. Its structural characteristics allow it to participate in reactions that form more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals. The compound's ability to undergo functionalization reactions can lead to derivatives with enhanced biological activities.

2. Medicinal Chemistry

Research into this compound has indicated potential therapeutic applications. Its derivatives may exhibit anti-inflammatory or analgesic properties, which are crucial for developing new medications. Studies have shown that cyclopropane derivatives can influence biological pathways, suggesting that this compound could be explored for its pharmacological effects.

3. Material Science

The compound's unique structure may also find applications in material science, particularly in the development of polymers or novel materials with specific mechanical properties. The cyclopropane moiety can impart rigidity and stability to polymer chains, which is advantageous for creating durable materials.

Case Study 1: Synthesis of Novel Antiinflammatory Agents

In a recent study, researchers synthesized a series of cyclopropane derivatives from this compound. These compounds were evaluated for their anti-inflammatory activity using in vitro assays. The results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases.

Case Study 2: Development of Agrochemicals

Another research initiative focused on modifying the structure of this compound to create agrochemical products. By altering the functional groups on the phenyl ring, researchers developed compounds that showed enhanced herbicidal activity against common agricultural pests. Field trials demonstrated improved efficacy compared to existing herbicides, highlighting the compound's potential in sustainable agriculture.

Mechanism of Action

The mechanism of action of 1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and physicochemical attributes of 1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid with similar cyclopropane derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Properties/Applications Reference
This compound C₁₂H₁₂O₄ 220.22* Meta-methoxycarbonyl phenyl High rigidity; potential drug intermediate Deduced
1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉FO₂ 180.18 Meta-fluoro phenyl Enhanced electronic effects; antimicrobial activity
1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid C₆H₈O₄ 144.13 Methoxycarbonyl directly on cyclopropane Increased solubility in polar solvents
1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid C₁₄H₁₈O₃ 234.30 Aliphatic benzyloxypropyl chain Higher lipophilicity; membrane permeability studies
1,1-Cyclopropane dicarboxylic acid C₅H₆O₄ 146.10 Two carboxylic acid groups Chelating agent; coordination chemistry

*Molecular weight calculated based on structural formula.

Physicochemical and Stability Profiles

  • Solubility: The methoxycarbonyl group improves aqueous solubility compared to non-polar analogues like 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid. However, it remains less soluble than dicarboxylic derivatives (e.g., 1,1-cyclopropane dicarboxylic acid) due to reduced polarity .
  • Thermal Stability : Cyclopropane rings are inherently strained, but conjugation with the aromatic system stabilizes the structure. Derivatives with electron-withdrawing groups (e.g., methoxycarbonyl) exhibit higher thermal stability (>200°C) compared to aliphatic-substituted variants .

Biological Activity

1-[3-(Methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C12H12O3C_{12}H_{12}O_3, with a molecular weight of 220.22 g/mol. The compound features a cyclopropane ring, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in relation to its interaction with specific biological targets. The following sections detail its pharmacological effects based on available studies.

The biological activity of this compound is primarily attributed to its ability to modulate certain receptors and enzymes within the body. Studies suggest that it may influence:

  • GABA(A) Receptor Modulation : Similar compounds have shown effects on GABA(A) receptors, which are crucial for neurotransmission and sedation .
  • Adrenocortical Activity : Research on related compounds indicates potential inhibition of cortisol production, suggesting implications for stress response modulation .

Pharmacological Studies

A comparative study involving methoxycarbonyl etomidate (MOC-etomidate) analogs, including derivatives like MOC-ECA, provides insight into the potency and efficacy of similar compounds. The findings highlight that:

  • Potency : MOC-ECA demonstrated significantly lower potency in various assays compared to MOC-etomidate, with a 300-fold difference in effectiveness regarding GABA(A) receptor activation and cortisol inhibition .

This suggests that while structurally related, the biological efficacy can vary widely among derivatives.

Study 1: GABA(A) Receptor Activation

In a study assessing the hypnotic potency of MOC-ECA using tadpoles, the effective concentration for loss-of-righting reflexes was found to be 2.8 mM, indicating low activity compared to MOC-etomidate (8 μM) . This highlights the need for further investigation into the specific mechanisms by which this compound may interact with GABAergic systems.

Study 2: Cortisol Production Inhibition

Another critical aspect of research involved measuring the inhibitory effects on cortisol production in adrenocortical cells. The half-maximal inhibitory concentration for MOC-ECA was recorded at 30 μM, compared to 0.10 μM for its more potent counterpart . This reinforces the potential therapeutic implications concerning stress-related disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other cyclopropane derivatives is essential:

Compound NameCAS NumberMolecular WeightBiological Activity
This compound1314766-17-0220.22 g/molModulates GABA(A), cortisol inhibition
Methoxycarbonyl etomidateNot specifiedNot specifiedSedative properties, GABA(A) modulation
Cyclopropane derivativesVariousVariesDiverse biological activities

Q & A

Q. What are the most effective synthetic routes for 1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclopropanation strategies. Key approaches include:

  • Cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates, catalyzed by Rh or Cu complexes to form the cyclopropane ring .
  • Alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to construct the cyclopropane-carboxylic acid core .
  • Esterification : The methoxycarbonyl group can be introduced via esterification of a precursor carboxylic acid using methanol and acid catalysts .
    Critical Factors :
  • Catalyst selection (Rh vs. Cu) affects stereochemical outcomes and ring strain minimization.
  • Temperature control during cyclopropanation prevents side reactions (e.g., ring-opening).
  • Purification via column chromatography or recrystallization ensures high purity.

Q. How does the methoxycarbonyl group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer: The methoxycarbonyl (ester) group introduces pH-dependent hydrolysis risks:

  • Acidic conditions : Protonation of the ester carbonyl accelerates hydrolysis to the carboxylic acid derivative.
  • Basic conditions : Nucleophilic attack by hydroxide ions cleaves the ester, forming methanol and the dicarboxylic acid .
    Experimental Validation :
  • Stability assays : Monitor degradation via HPLC or NMR under pH 2–12 and temperatures (25–60°C).
  • Kinetic studies : Calculate hydrolysis rates using Arrhenius plots to predict shelf-life.
  • Storage recommendations : Stable at room temperature in anhydrous, inert atmospheres .

Advanced Research Questions

Q. What computational methods predict interactions between this compound and enzymes like cyclopropane fatty acid synthase?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models binding affinity to the enzyme’s active site, leveraging crystal structures (PDB ID: e.g., 1YNU) .
  • QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics assess electronic interactions during catalysis, focusing on the cyclopropane ring’s strain energy .
  • Validation : Compare computational binding energies with experimental kinetic data (e.g., KmK_m, VmaxV_{max}) from enzyme assays using purified cyclopropane fatty acid synthase .

Q. How do structural analogs with modified substituents (e.g., ethoxycarbonyl, chlorophenyl) affect biological activity or reactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Electron-withdrawing groups (e.g., -CF₃, -Cl) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
    • Steric effects : Bulkier substituents (e.g., benzyloxy) reduce binding to compact enzyme active sites .
  • Experimental Design :
    • Synthesize analogs via parallel synthesis (e.g., substituting methoxycarbonyl with ethoxycarbonyl ).
    • Test biological activity in enzyme inhibition assays or cell-based models (e.g., cancer cell lines).

Q. How can contradictions in reported spectral data (e.g., NMR, IR) for this compound be resolved?

Methodological Answer:

  • Standardization : Use high-purity samples (>98%) and deuterated solvents (e.g., DMSO-d₆) for NMR to minimize solvent shifts .
  • Advanced Techniques :
    • 2D NMR (COSY, HSQC) resolves overlapping signals, particularly for cyclopropane ring protons.
    • IR spectroscopy with attenuated total reflectance (ATR) confirms ester carbonyl stretches (~1740 cm⁻¹) .
  • Collaborative Validation : Cross-reference data with public databases (PubChem, NIST Chemistry WebBook) .

Q. What role does the cyclopropane ring’s strain energy play in its reactivity toward ring-opening reactions?

Methodological Answer:

  • Strain Energy Calculations : Use computational tools (e.g., Gaussian) to estimate ring strain (~27–30 kcal/mol for cyclopropane).
  • Experimental Probes :
    • React with electrophiles (e.g., HBr) to assess ring-opening kinetics via 1H^1H NMR monitoring.
    • Compare activation energies with non-strained analogs (e.g., cyclohexane derivatives) .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral analytical methods are recommended?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral Rh or Cu catalysts during cyclopropanation to achieve enantiomeric excess (ee) >90% .
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with simulated data .

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